5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The starting materials often include 1-methyl-5-nitro-1H-imidazole, thiophene derivatives, and thiazole precursors. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the imidazole ring.
Cyclization: Formation of the thiazole ring through cyclization reactions.
Substitution: Introduction of the thiophene group via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: Investigation of its potential as a pharmaceutical agent due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Research: Study of its reactivity and interactions with other compounds.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its application, such as:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine: Similar structure with a phenyl group instead of a thiophene group.
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(furan-2-yl)-1,3-thiazol-2-amine: Similar structure with a furan group instead of a thiophene group.
Uniqueness
The uniqueness of 5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
142200-79-1 |
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Molecular Formula |
C11H9N5O2S2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(1-methyl-5-nitroimidazol-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5O2S2/c1-15-7(16(17)18)5-13-10(15)9-8(14-11(12)20-9)6-3-2-4-19-6/h2-5H,1H3,(H2,12,14) |
InChI Key |
ITHSKJVQNVNHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=C(N=C(S2)N)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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